Xylaric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

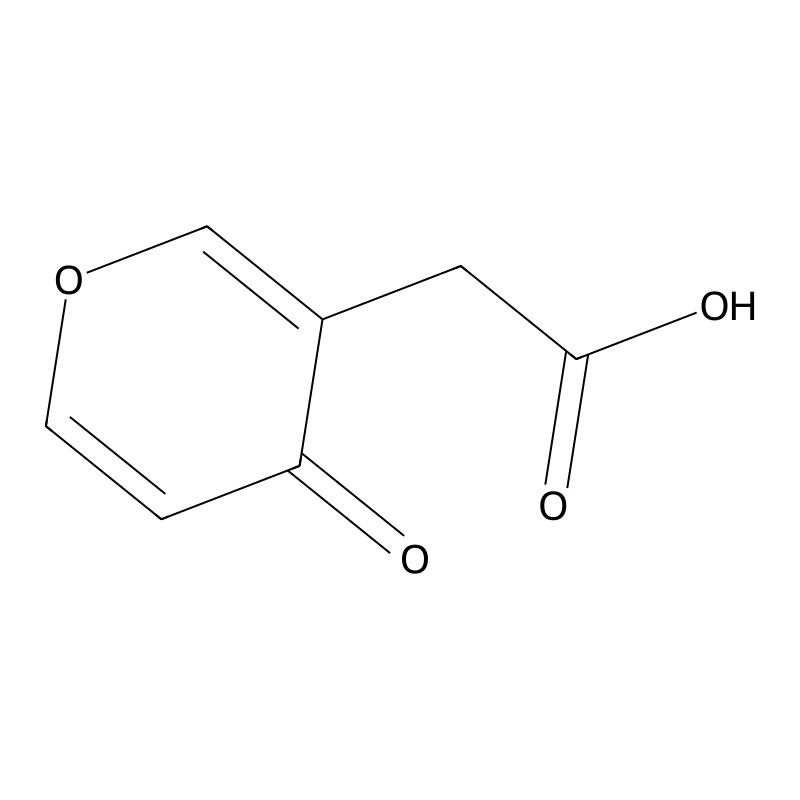

Xylaric acid, with the empirical formula HOOC–(CHOH)₃–COOH, is classified as a trihydroxydicarboxylic acid, specifically a member of the trihydroxyglutaric acid family. It is characterized by three hydroxyl groups and two carboxylic acid groups, which contribute to its chemical reactivity and potential applications in various fields. Xylaric acid can be derived from the oxidative degradation of 5-ketogluconic acid or through the aerobic oxidation of xylose, making it a promising bio-based chemical for the production of other valuable compounds, such as glutaric acid .

- Oxidation: Xylaric acid can be oxidized to form other dicarboxylic acids or aldehydes.

- Esterification: The carboxylic groups can react with alcohols to form esters, which are important in polymer chemistry.

- Complexation: As a polyhydroxycarboxylic acid, xylaric acid exhibits complexing properties with metal ions, making it useful in chelation applications.

The synthesis of xylaric acid from xylose involves an aerobic oxidation process using platinum catalysts, which operates efficiently at low temperatures and neutral pH conditions .

Research indicates that xylaric acid may possess biological activities that could be beneficial in various applications. Its potential as a calcium-chelating agent suggests roles in biochemistry and medicine, particularly in formulations aimed at reducing calcium deposits or enhancing nutrient absorption . Additionally, xylaric acid's structure allows it to interact with biological macromolecules, which could lead to further investigations into its pharmacological properties.

Xylaric acid has several potential applications:

- Chelating Agent: Its ability to bind metal ions makes it useful in formulations for detergents and cleaning agents.

- Intermediate in Organic Synthesis: It can serve as a precursor for synthesizing other chemicals, including pharmaceuticals and polymers.

- Polymer Chemistry: Xylaric acid can be incorporated into glycopolymers and other polymer systems due to its reactive functional groups.

Studies on the interactions of xylaric acid with various metal ions have demonstrated its effectiveness as a chelating agent. These interactions can influence the solubility and bioavailability of essential minerals in biological systems. Further research is needed to explore its full potential in pharmaceuticals and agricultural applications.

Xylaric acid shares structural similarities with several other compounds, particularly within the class of dicarboxylic acids and polyhydroxy acids. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Glutaric Acid | Dicarboxylic acid with five carbon atoms | Used in the production of polyesters and plastics |

| L-Tartaric Acid | Dicarboxylic acid with four carbon atoms | Naturally occurring; used in food and winemaking |

| Citric Acid | Tricarboxylic acid; three carboxyl groups | Widely used as a preservative and flavoring agent |

| Malic Acid | Dicarboxylic acid; two carboxyl groups | Found in fruits; plays a role in energy production |

Xylaric acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which enhances its complexing abilities compared to other similar compounds. Its synthesis from renewable resources like xylose also sets it apart as a more sustainable option for industrial applications.

Carbohydrate Oxidation Pathways

Aerobic Catalytic Oxidation of Xylose

Aerobic catalytic oxidation represents the most extensively studied pathway for xylaric acid synthesis from carbohydrate precursors [4]. This process involves the sequential oxidation of xylose through xylonic acid as an intermediate to ultimately yield xylaric acid, a trihydroxydicarboxylic acid with the empirical formula of carbon five hydrogen eight oxygen seven [3] [14]. The molecular weight of xylaric acid is 180.11 grams per mole, and it belongs to the class of trihydroxyglutaric acids with significant potential for industrial applications [3] [15].

The catalytic oxidation mechanism proceeds through a two-step pathway where the aldehyde group of xylose undergoes rapid oxidation to form xylonic acid, followed by the much slower oxidation of the alcohol group to produce xylaric acid [4]. Research conducted using platinum-supported catalysts has demonstrated that the oxidation of the aldehyde functional group occurs through rapid and reversible hydration to a geminal diol, followed by hydrogen transfer to the metal surface [4]. The subsequent oxidation of the alcohol group in xylonic acid involves oxidative dehydrogenation to an aldehyde intermediate, which then undergoes similar hydration and hydrogen transfer processes [4].

Systematic investigation of heterogeneous catalysts has revealed significant variations in catalytic performance, with platinum on activated carbon exhibiting the highest activity among the tested materials [4]. Comparative studies using platinum catalysts supported on activated carbon, aluminum oxide, and silicon dioxide demonstrated initial reaction rates of 21.4, 12.4, and 7.1 millimoles per gram per hour, respectively [4]. Rhodium and palladium catalysts on activated carbon showed considerably lower activities at 2.5 and 1.5 millimoles per gram per hour, while copper-based catalysts proved ineffective for this transformation [4].

The reaction conditions significantly influence both conversion rates and product selectivity in aerobic catalytic oxidation processes [4]. Temperature optimization studies conducted between 60 and 100 degrees Celsius revealed that while higher temperatures accelerate the reaction, they also promote undesirable carbon-carbon bond cleavage reactions that reduce xylaric acid selectivity [4]. The optimal temperature for maximizing xylaric acid yield was determined to be 60 degrees Celsius, where carbon-carbon scission reactions are minimized to less than 2 percent [4].

Oxygen pressure effects were systematically evaluated across a range of 2 to 14 bar, with results indicating that higher oxygen pressures enhance both conversion rates and xylaric acid formation [4]. However, elevated oxygen pressures also promote the formation of carbon-carbon cleavage products, necessitating careful optimization to balance productivity and selectivity [4]. The optimal oxygen pressure for maximizing xylaric acid selectivity was identified as 6 bar under neutral pH conditions [4].

pH optimization studies spanning a range from 2.5 to 10 demonstrated that neutral conditions provide the highest xylaric acid selectivity [4]. Basic conditions promote carbon-carbon cleavage reactions leading to increased formation of low molecular weight carboxylic acids, while acidic conditions result in higher carbon loss through unidentified side reactions [4]. The maximum xylaric acid yield of 64 percent at quantitative xylose conversion was achieved under optimal conditions of neutral pH, 60 degrees Celsius, 6 bar oxygen pressure, and a xylose to platinum molar ratio of 54 [4].

| Reaction Parameter | Optimal Value | Xylaric Acid Selectivity (%) | Key Observations |

|---|---|---|---|

| Temperature | 60°C | 64 | Minimal C-C cleavage at lower temperature |

| Oxygen Pressure | 6 bar | 64 | Balance between conversion and selectivity |

| pH | 6.8 (neutral) | 64 | Reduced side reactions in neutral medium |

| Xylose/Pt Ratio | 54:1 | 64 | Optimal catalyst loading for efficiency |

| Reaction Time | 10-20 h | 64 | Extended time needed for xylonic acid oxidation |

Nitric Acid-Mediated Oxidative Processes

Nitric acid oxidation represents a traditional approach for xylaric acid synthesis that has been employed since the early development of carbohydrate chemistry [3] [18]. This process involves the direct oxidation of xylose using nitric acid as both the oxidizing agent and reaction medium, typically yielding xylaric acid through a complex series of oxidation and fragmentation reactions [12] [18].

Historical studies utilizing nitric acid for xylose oxidation reported xylaric acid yields of approximately 44 percent [12] [18]. The reaction mechanism involves the formation of nitrous acid intermediates that facilitate the oxidation of both terminal and internal hydroxyl groups of the xylose molecule [18]. The process is highly exothermic and generates nitrogen oxide gases as byproducts, presenting significant environmental and safety concerns for industrial implementation [18].

The nitric acid process suffers from several inherent limitations that restrict its commercial viability [18]. The corrosive nature of nitric acid requires specialized equipment and materials of construction, significantly increasing capital costs [18]. Additionally, the generation of nitrogen oxide emissions necessitates expensive gas treatment systems to meet environmental regulations [18]. The relatively low yield and the requirement for expensive organic solvents for product recovery further diminish the economic attractiveness of this approach [18].

Recent developments have explored the use of oxygen as a co-oxidant with nitric acid to improve reaction efficiency and reduce environmental impact [13]. These hybrid approaches aim to maintain the oxidizing power of nitric acid while reducing the overall acid consumption and nitrogen oxide generation [13]. However, the fundamental challenges associated with nitric acid chemistry continue to limit the practical application of these modified processes [13].

Biocatalytic Production Strategies

Fungal Biosynthesis in Xylaria Species

The genus Xylaria represents a significant source of structurally diverse secondary metabolites, including various organic acids and polyketide compounds [1] [2]. These saprophytic fungi are widely distributed in both marine and terrestrial environments and are recognized for their ability to produce novel bioactive compounds through complex biosynthetic pathways [12].

Xylaria species have been identified as natural producers of compounds related to xylaric acid, with Xylaria grammica specifically documented as a source of xylaric acid and related metabolites [1] [5]. The fungal biosynthesis typically occurs through polyketide synthase pathways that can generate complex organic acids from simple carbohydrate precursors [12]. Research on Xylaria feejeensis has demonstrated the organism's capability to biotransform plant metabolites into novel derivatives, suggesting potential applications for xylaric acid production through bioconversion processes [7].

The secondary metabolite production in Xylaria species is influenced by cultivation conditions, nutrient availability, and the presence of specific inducer compounds [7] [12]. Submerged cultivation techniques have been successfully employed to produce various organic acids and polyketide compounds from Xylaria species [7]. The optimization of fermentation parameters including temperature, pH, aeration, and nutrient composition can significantly enhance the production of target metabolites [7].

Xylaria polymorpha has been extensively studied for its enzymatic capabilities, particularly its production of multifunctional hydrolases that can process lignocellulosic materials [8]. The organism produces a novel glycoside hydrolase belonging to family 78 that exhibits both rhamnosidase and feruloyl esterase activities [8]. This enzyme, with a molecular weight of 98 kilodaltons and an isoelectric point of 3.7, demonstrates the potential for developing enzymatic processes for carbohydrate conversion to valuable products [8].

Enzymatic Conversion Mechanisms

Enzymatic conversion of xylose to xylaric acid involves multiple enzyme systems that can catalyze the sequential oxidation reactions required for this transformation [6] [9]. The primary enzymatic pathway utilizes xylose dehydrogenase to convert xylose to xylonic acid, followed by additional oxidation steps to produce xylaric acid [9] [6].

Xylose dehydrogenase represents a key enzyme in the bioconversion process, catalyzing the nicotinamide adenine dinucleotide-dependent oxidation of xylose to xylonic acid [9]. Co-immobilization strategies using xylose dehydrogenase and alcohol dehydrogenase have been developed to enable simultaneous substrate conversion and cofactor regeneration [9]. Studies utilizing magnetite-silica core-shell particles for enzyme immobilization demonstrated significant improvements in both activity and stability compared to free enzyme systems [9].

Optimization of enzymatic conversion parameters has identified optimal conditions including a xylose dehydrogenase to alcohol dehydrogenase ratio of 2:1, temperature of 25 degrees Celsius, neutral pH, and reaction duration of 60 minutes [9]. Under these conditions, xylonic acid production exceeded 4.1 millimolar concentration with more than 25 percent higher yields compared to free enzyme systems [9]. The co-immobilized enzyme system demonstrated enhanced pH and temperature tolerance, with retention of over 60 percent initial activity after 20 days of storage [9].

Alternative enzymatic approaches have explored the use of glucose-fructose oxidoreductase and glucono-delta-lactonase enzyme complexes from Zymomonas mobilis for xylose bioconversion [6]. These periplasmic enzymes can catalyze the conversion of xylose and fructose to xylonic acid and sorbitol, respectively [6]. Optimization studies identified optimal conditions at pH values between 6.8 and 7.2 and temperatures ranging from 47 to 50 degrees Celsius [6]. Maximum bioconversion yields of 90 percent were achieved using free enzymes at 39 degrees Celsius and pH 6.4 [6].

Microbial production strategies utilizing Gluconobacter oxydans have been investigated for large-scale xylonic acid production as an intermediate toward xylaric acid synthesis [10] [23]. Response surface methodology optimization of key process parameters including agitation speed, aeration rate, and biomass concentration identified optimal conditions for maximizing specific productivity [10] [23]. The maximum specific productivity of 6.64 plus or minus 0.20 grams per gram per hour was achieved at agitation speed of 728 revolutions per minute, aeration rate of 7 liters per minute, and biomass concentration of 1.11 grams per liter [10] [23].

| Enzymatic System | Substrate | Optimal Conditions | Maximum Yield | Key Advantages |

|---|---|---|---|---|

| XDH/ADH Co-immobilized | Xylose | 25°C, pH 7, 60 min | 4.1 mM xylonic acid | Enhanced stability, cofactor regeneration |

| GFOR/GL Complex | Xylose/Fructose | 39°C, pH 6.4 | 90% conversion | Dual product formation |

| G. oxydans | Xylose | 728 rpm, 7 L/min aeration | 6.64 g/g·h productivity | High specific productivity |

Industrial-Scale Synthesis Challenges

Catalyst Selection and Deactivation Issues

The development of economically viable catalysts for industrial xylaric acid production presents significant technical and economic challenges [4] [11]. Platinum-based catalysts, while demonstrating the highest activity for xylose oxidation, suffer from high costs that limit their commercial viability [4]. The price of platinum metal represents a substantial portion of the overall production costs, necessitating the development of alternative catalyst systems or optimization strategies to minimize precious metal requirements [4].

Catalyst deactivation mechanisms have been identified as a critical limitation in aerobic oxidation processes [4]. The strong adsorption of xylaric acid on platinum surfaces leads to active site blocking, significantly reducing catalytic activity over extended reaction periods [4]. Computational studies suggest that the carbonyl groups in xylaric acid interact more strongly with the metal surface compared to alcoholic groups, resulting in preferential adsorption that inhibits further substrate conversion [4].

Recycling studies conducted over five reaction cycles demonstrated that platinum on activated carbon catalysts retain comparable activity in terms of product selectivity [4]. Analysis of the recovered catalysts using carbon monoxide uptake measurements and surface property characterization revealed minimal changes in pore volume and pore size distribution [4]. X-ray diffraction analysis confirmed the presence of characteristic platinum diffraction peaks at two-theta values of 39.9, 46.5, 67.8, and 81.2 degrees, indicating maintained crystalline structure [4]. Wavelength dispersive X-ray fluorescence spectroscopy of product solutions showed no detectable platinum leaching during the oxidation reactions [4].

Alternative metal catalysts including rhodium, palladium, and copper have been evaluated as potential replacements for platinum-based systems [4]. Rhodium on activated carbon demonstrated moderate activity at 2.5 millimoles per gram per hour, while palladium showed lower performance at 1.5 millimoles per gram per hour [4]. Copper-based catalysts proved ineffective for xylose oxidation under the investigated conditions [4]. Support material effects were evaluated using aluminum oxide and silicon dioxide, both showing reduced activity compared to activated carbon supports [4].

The optimization of catalyst loading has been identified as a critical parameter for balancing activity and economics [4]. Studies varying the xylose to platinum molar ratio from 27 to 116 demonstrated that higher catalyst loadings improve xylaric acid selectivity but at significantly increased costs [4]. At a xylose to platinum ratio of 27, xylaric acid selectivity reached 43 percent, while ratios of 54 and 116 yielded 20 and 10 percent selectivity, respectively [4]. These results indicate the need for careful optimization to achieve acceptable selectivity while maintaining economic viability [4].

Byproduct Formation and Reaction Selectivity

Byproduct formation represents a major challenge in xylaric acid synthesis, significantly impacting both product selectivity and downstream processing requirements [4] [18]. The primary byproducts identified in aerobic oxidation processes include tartaric acid, glycolic acid, oxalic acid, and glyceric acid, formed through carbon-carbon bond cleavage reactions [4]. These side reactions become increasingly prevalent at elevated temperatures and oxygen pressures, necessitating careful control of reaction conditions [4].

Tartaric acid formation accounts for approximately 7 percent of the product distribution under typical reaction conditions [4]. The proposed mechanism involves isomerization of xylonic acid to xyluronic acid, followed by decarboxylation to tartaraldehyde and subsequent oxidation [4]. This pathway represents a significant loss of carbon efficiency and reduces the overall xylaric acid yield [4]. The formation of tartaric acid is temperature-dependent, increasing substantially at temperatures above 80 degrees Celsius [4].

Glycolic acid production, representing approximately 6 percent of the product mixture, results from carbon-carbon cleavage of xylose molecules [4]. The proposed mechanism involves retro-aldol cleavage to form glycolaldehyde, which subsequently undergoes oxidation to glycolic acid [4]. This pathway is promoted by higher oxygen pressures and basic pH conditions [4]. The formation of glycolic acid can be minimized through operation at neutral pH and moderate oxygen pressures [4].

Carbon dioxide formation through decarboxylation reactions contributes to carbon loss and reduced carbon balance in the overall process [4]. Studies have demonstrated that short-chain carboxylic acids undergo decarboxylation at elevated temperatures, resulting in carbon dioxide evolution [4]. The decarboxylation rate is influenced by the presence of xylose, with reduced decarboxylation observed when xylose is present in the reaction mixture [4]. This suggests that surface coverage by reactants can influence the extent of decarboxylation side reactions [4].

| Byproduct | Typical Yield (%) | Formation Mechanism | Process Impact | Mitigation Strategy |

|---|---|---|---|---|

| Tartaric Acid | 7 | Xylonic acid isomerization → decarboxylation | Reduced selectivity | Temperature control ≤80°C |

| Glycolic Acid | 6 | C-C cleavage → glycolaldehyde oxidation | Lower product purity | Neutral pH, moderate O₂ pressure |

| Oxalic Acid | 1-2 | Glycolic acid over-oxidation | Catalyst poisoning potential | Controlled reaction time |

| Glyceric Acid | 1-2 | C-C cleavage → glyceraldehyde oxidation | Separation complexity | Optimized reaction conditions |

| Carbon Dioxide | Variable | Decarboxylation of carboxylic acids | Carbon loss | Lower temperature operation |

The alkaline oxidation process using 5-ketogluconic acid generates formic acid as a major byproduct, representing a significant portion of the product mixture [3] [18]. The formation of formic acid is inherent to this process and occurs through the alkaline oxidative degradation mechanism [3]. While formic acid can be separated through calcium precipitation and subsequent acid treatment, its presence complicates the purification process [3]. The sequestering power of the crude product containing mixed organic acid salts has been measured at 58 milligrams of chelated calcium per gram of dry product, compared to 68 and 155 for citrate and tripolyphosphate, respectively [18].